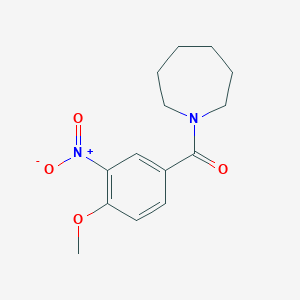

1-(4-Methoxy-3-nitrobenzoyl)azepane

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H18N2O4 |

|---|---|

Molecular Weight |

278.3g/mol |

IUPAC Name |

azepan-1-yl-(4-methoxy-3-nitrophenyl)methanone |

InChI |

InChI=1S/C14H18N2O4/c1-20-13-7-6-11(10-12(13)16(18)19)14(17)15-8-4-2-3-5-9-15/h6-7,10H,2-5,8-9H2,1H3 |

InChI Key |

NPYAPIUCPYXJRT-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)[N+](=O)[O-] |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=O)N2CCCCCC2)[N+](=O)[O-] |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of 1 4 Methoxy 3 Nitrobenzoyl Azepane

3 Valence Tautomerism in Azepine Derivatives

Valence tautomerism is an important characteristic of unsaturated azepine ring systems, which could potentially be synthesized from 1-(4-Methoxy-3-nitrobenzoyl)azepane. This phenomenon involves the reversible isomerization between different structural forms that differ only in the position of valence electrons. For example, substituted 3H-azepines can exist in equilibrium with their valence tautomers, the corresponding 2-azabicyclo[4.1.0]heptadiene analogues. vdoc.pub Similarly, 1H-azepine derivatives are known to be in equilibrium with their bicyclic 2-azabicyclo[3.2.0]hepta-3,6-diene tautomers. worktribe.com The position of this equilibrium is influenced by the substituents on the ring and the reaction conditions.

Reactions of the Methoxybenzoyl Moiety

The methoxybenzoyl portion of this compound is the primary site for a variety of chemical transformations due to the presence of the electron-donating methoxy (B1213986) group and the strongly electron-withdrawing nitro group. These substituents modulate the electron density of the aromatic ring and influence the reactivity of the amide functionality.

Key reactions involving this moiety include the reduction of the nitro group, hydrolysis of the amide bond, and potential nucleophilic aromatic substitution.

Reduction of the Nitro Group: The nitro group is readily susceptible to reduction under various conditions, yielding the corresponding amino derivative, 1-(3-amino-4-methoxybenzoyl)azepane. This transformation is fundamental in synthetic pathways that require the introduction of an amino group for further functionalization. Common methods for this reduction include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or reduction with metals in acidic media (e.g., tin and hydrochloric acid). uwi.edu

Table 1: Plausible Reagents for the Reduction of the Nitro Group in this compound

| Reagent | Expected Product | Notes |

| H₂, Pd/C | 1-(3-amino-4-methoxybenzoyl)azepane | Catalytic hydrogenation is often a clean and efficient method. |

| Sn, HCl | 1-(3-amino-4-methoxybenzoyl)azepane | A classic method for nitro group reduction. |

| Fe, HCl | 1-(3-amino-4-methoxybenzoyl)azepane | Similar to Sn/HCl, often used in industrial settings. |

| NaBH₄, Catalyst | 1-(3-amino-4-methoxybenzoyl)azepane | The use of a catalyst is typically required for the reduction of aromatic nitro groups with sodium borohydride (B1222165). evitachem.com |

Amide Hydrolysis: The amide linkage in this compound can be cleaved through hydrolysis under either acidic or basic conditions. researchgate.netresearchcommons.org This reaction breaks the bond between the carbonyl carbon and the nitrogen of the azepane ring, yielding 4-methoxy-3-nitrobenzoic acid and azepane. The rate of this hydrolysis is influenced by the electronic nature of the substituents on the benzoyl ring. uwi.educdnsciencepub.com

Nucleophilic Aromatic Substitution (NAS): The presence of the strongly electron-withdrawing nitro group significantly activates the aromatic ring towards nucleophilic attack. evitachem.comresearchcommons.org This effect is most pronounced at the positions ortho and para to the nitro group. In this compound, the methoxy group is situated para to the nitro group, making it a potential leaving group in a nucleophilic aromatic substitution reaction under forcing conditions with a strong nucleophile.

Mechanistic Investigations of Chemical Transformations

Understanding the mechanisms of the transformations that this compound undergoes is crucial for controlling reaction outcomes and designing synthetic strategies.

Amide Hydrolysis: The hydrolysis of the amide bond proceeds through a nucleophilic acyl substitution mechanism. researchgate.net In acidic conditions, the carbonyl oxygen is first protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the azepane amine lead to the formation of 4-methoxy-3-nitrobenzoic acid. Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon to form the tetrahedral intermediate, which then collapses to the products.

Nucleophilic Aromatic Substitution: The mechanism for nucleophilic aromatic substitution on the activated benzoyl ring is expected to proceed via an addition-elimination pathway, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. researchgate.net A nucleophile would attack the carbon atom bearing the methoxy group (para to the nitro group), leading to the formation of this intermediate. The negative charge of the Meisenheimer complex is delocalized across the aromatic system and onto the oxygen atoms of the nitro group, which stabilizes the intermediate. The subsequent departure of the methoxy group as a leaving group restores the aromaticity of the ring.

The kinetics and selectivity of reactions involving this compound are profoundly influenced by the electronic effects of the methoxy and nitro substituents. researchgate.net

The methoxy group is an electron-donating group through resonance (+R effect) and weakly electron-withdrawing through induction (-I effect). Conversely, the nitro group is strongly electron-withdrawing through both resonance and induction (-R and -I effects).

Table 2: Predicted Impact of Substituents on the Relative Rate of Hydrolysis of Substituted Benzamides

| Substituent (X) in 1-(4-X-3-nitrobenzoyl)azepane | Hammett Constant (σₚ of X) | Predicted Relative Rate of Hydrolysis |

| -OCH₃ | -0.27 | 1 (Reference) |

| -H | 0.00 | Faster |

| -Cl | +0.23 | Significantly Faster |

| -CN | +0.66 | Much Faster |

This table presents a qualitative prediction based on the electronic effects of substituents. Actual kinetic data would be required for quantitative analysis.

Influence on Selectivity: The substituents also govern the regioselectivity of certain reactions. In the case of potential electrophilic aromatic substitution (which would require harsh conditions due to the deactivating nitro group), the directing effects of the methoxy (ortho, para-directing) and nitro (meta-directing) groups would be in opposition, leading to potential mixtures of products. For nucleophilic aromatic substitution, the nitro group strongly directs incoming nucleophiles to the ortho and para positions, making the displacement of the para-methoxy group the most probable outcome. evitachem.comresearchcommons.org

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation of 1 4 Methoxy 3 Nitrobenzoyl Azepane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule.

One-Dimensional NMR Techniques (¹H, ¹³C)

Without experimental data, a theoretical analysis of the expected ¹H and ¹³C NMR spectra can be hypothesized. The ¹H NMR spectrum would likely show distinct signals for the protons on the aromatic ring, the methoxy (B1213986) group, and the azepane ring. The substitution pattern on the benzene (B151609) ring would lead to a specific splitting pattern for the aromatic protons. The protons of the azepane ring would likely appear as a series of complex multiplets due to their chemical and magnetic non-equivalence. In the ¹³C NMR spectrum, distinct resonances would be expected for the carbonyl carbon, the aromatic carbons (both substituted and unsubstituted), the methoxy carbon, and the six carbons of the azepane ring.

Two-Dimensional NMR Experiments (e.g., COSY, HMQC, HMBC)

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing connectivity between atoms.

COSY (Correlation Spectroscopy) would reveal proton-proton couplings, helping to trace the connectivity within the azepane ring and the aromatic system.

HMQC (Heteronuclear Single Quantum Coherence) or HSQC (Heteronuclear Single Quantum Correlation) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is essential for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be critical for connecting the benzoyl moiety to the nitrogen of the azepane ring via the carbonyl group.

Dynamic NMR for Conformational Analysis

The seven-membered azepane ring is conformationally flexible. Dynamic NMR (DNMR) studies, performed at variable temperatures, would be necessary to investigate the ring-flipping process and determine the energy barriers between different chair and boat-like conformations. Such studies would provide insight into the molecule's three-dimensional structure and dynamic behavior in solution.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Vibrational Analysis of Characteristic Functional Groups

A hypothetical IR spectrum of 1-(4-Methoxy-3-nitrobenzoyl)azepane would be expected to show characteristic absorption bands for:

The amide carbonyl (C=O) group, typically in the region of 1630-1680 cm⁻¹.

The nitro (NO₂) group , with strong asymmetric and symmetric stretching vibrations around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.

C-O stretching for the methoxy group and the aryl ether linkage.

Aromatic C-H and C=C stretching vibrations.

Aliphatic C-H stretching from the azepane ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The mass spectrum for this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Analysis of the fragmentation pattern would help to confirm the connectivity of the structural components, with likely fragments arising from the cleavage of the amide bond and fragmentation of the azepane ring.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. For this compound, the molecular formula is C₁₄H₁₈N₂O₄. sigmaaldrich.com HRMS analysis, typically using techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with a high-resolution mass analyzer (e.g., Time-of-Flight or Orbitrap), measures the mass-to-charge ratio (m/z) of the molecular ion to four or more decimal places.

The theoretical (monoisotopic) mass of the protonated molecule [M+H]⁺ is calculated based on the exact masses of the most abundant isotopes of its constituent atoms (¹²C, ¹H, ¹⁴N, and ¹⁶O). This calculated value is then compared to the experimentally measured mass. A close correlation, typically within a few parts per million (ppm), provides strong evidence for the proposed molecular formula, distinguishing it from other potential formulas with the same nominal mass.

Table 1: HRMS Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₄H₁₈N₂O₄ |

| Theoretical m/z [M+H]⁺ | 279.1339 |

| Expected Experimental m/z | ~279.1339 (within ± 5 ppm) |

Fragmentation Pattern Analysis for Structural Information

Mass spectrometry, particularly when performed with techniques that induce fragmentation such as Electron Ionization (EI) or tandem mass spectrometry (MS/MS), provides invaluable structural information. The fragmentation pattern of this compound can be predicted based on the established behavior of amides, aromatic nitro compounds, and cyclic amines. nih.govlibretexts.org

The most common fragmentation pathway for aromatic amides involves the cleavage of the amide (N-CO) bond. nih.gov This would lead to the formation of a stable benzoyl acylium ion. Other significant fragmentations would include cleavages within the azepane ring and loss of the nitro group.

Key Predicted Fragmentation Pathways:

Amide Bond Cleavage: The cleavage of the C-N bond between the carbonyl group and the azepane nitrogen is expected to be a dominant pathway, yielding a resonance-stabilized 4-methoxy-3-nitrobenzoyl cation.

Azepane Ring Fragmentation: The azepane ring can undergo various cleavages, leading to a series of smaller fragment ions.

Loss of Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) or nitrous oxide (N₂O) from the aromatic ring is also a characteristic pathway for nitroaromatic compounds.

Table 2: Predicted Mass Spectrometry Fragments for this compound

| Fragment Ion Structure | Proposed Origin | Theoretical m/z |

| [C₈H₆NO₄]⁺ | 4-methoxy-3-nitrobenzoyl cation | 180.0297 |

| [C₇H₆O₂]⁺ | Loss of NO₂ from benzoyl fragment | 134.0368 |

| [C₆H₁₂N]⁺ | Azepanyl cation | 98.0970 |

| [C₁₄H₁₈N₂O₄]⁺ | Molecular Ion (M⁺) | 278.1267 |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. nih.govnih.govnih.gov Although a specific crystal structure for this compound is not publicly available, the methodology would involve growing a suitable single crystal from a solution. This crystal is then irradiated with X-rays, and the resulting diffraction pattern is analyzed to build a model of the electron density, from which the precise coordinates of each atom can be determined.

This technique would unequivocally establish:

The exact bond lengths and angles within the molecule.

The planarity of the aromatic ring and the conformation of the methoxy and nitro substituents.

The precise three-dimensional shape (conformation) of the flexible seven-membered azepane ring. chim.it

The spatial arrangement of molecules within the crystal lattice, revealing intermolecular interactions. mdpi.com

Conformational Analysis in Crystal Structures

The seven-membered azepane ring is conformationally flexible and can adopt several low-energy forms, such as twist-chair and boat conformations. researchgate.netbeilstein-journals.org X-ray crystallography would reveal the preferred conformation of the azepane ring in the solid state. The substitution pattern on the ring significantly influences its conformation. rsc.orgcdnsciencepub.com In the case of this compound, the bulky benzoyl group attached to the nitrogen atom will play a major role in dictating the ring's pucker and the orientation of the substituents to minimize steric hindrance. Analysis of related dibenz[c,e]azepine derivatives shows that the seven-membered ring typically adopts a boat-like conformation. cdnsciencepub.com The dihedral angle between the plane of the amide bond and the aromatic ring is another critical conformational parameter that would be precisely determined.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The arrangement of molecules in a crystal is governed by a network of non-covalent intermolecular interactions. nih.govmdpi.com For this compound, several types of interactions are anticipated:

π-π Stacking: The electron-deficient nitro-substituted aromatic rings are likely to engage in π-π stacking interactions with adjacent molecules. These interactions, where the planes of the aromatic rings are parallel-displaced, are a significant force in the crystal packing of nitroaromatic compounds. researchgate.net

C-H···O Hydrogen Bonding: Weak hydrogen bonds between activated C-H donors (e.g., from the azepane ring or the methoxy group) and the oxygen atoms of the nitro or carbonyl groups of neighboring molecules are expected to contribute to the stability of the crystal lattice. researchgate.net

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of synthesized compounds and for separating isomers. nih.govhplc.eu For this compound, a reversed-phase HPLC (RP-HPLC) method would be most suitable.

In a typical RP-HPLC setup, a nonpolar stationary phase (like C18) is used with a polar mobile phase, commonly a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an additive like formic acid or trifluoroacetic acid to improve peak shape. nih.govresearchgate.net The compound is separated from impurities based on differences in polarity. Purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. This method is highly sensitive and can detect impurities at very low levels. If chiral centers were present, specialized chiral stationary phases would be employed to separate the resulting enantiomers or diastereomers. researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Assignment

While this compound itself is achiral, derivatives containing stereocenters on the azepane ring would require stereochemical assignment. Circular Dichroism (CD) spectroscopy is a powerful technique for this purpose. researchgate.netmdpi.com CD spectroscopy measures the differential absorption of left and right-circularly polarized light by a chiral molecule.

If a chiral version of the compound were synthesized, its CD spectrum would exhibit characteristic positive or negative peaks (Cotton effects) in the regions of its chromophoric absorptions (e.g., the benzoyl group). The sign and intensity of these Cotton effects are directly related to the molecule's three-dimensional structure and absolute configuration. nih.gov By comparing the experimental CD spectrum with spectra predicted from quantum chemical calculations for a specific enantiomer, the absolute stereochemistry can be confidently assigned. mdpi.com This technique is particularly valuable when X-ray crystallography is not feasible or when confirming the stereochemistry of the bulk sample is necessary. researchgate.netnih.gov

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique in synthetic chemistry, providing fundamental validation of a newly synthesized compound's empirical and molecular formula. This method determines the mass percentages of the constituent elements—primarily carbon (C), hydrogen (H), and nitrogen (N)—within a sample. The experimentally determined percentages are then compared against the theoretically calculated values derived from the compound's proposed molecular formula. A close correlation between the experimental and calculated values, typically within a ±0.4% margin, serves as a crucial indicator of the sample's purity and confirms its atomic composition.

For this compound, the verification of its elemental composition is essential to confirm the successful synthesis and purity of the compound. The molecular formula of this compound is established as C₁₄H₁₈N₂O₄. sigmaaldrich.comnepjol.infosigmaaldrich.com This formula corresponds to a molecular weight of approximately 278.31 g/mol . sigmaaldrich.com

Based on this molecular formula, the theoretical elemental composition can be calculated as follows:

Carbon (C): 60.41%

Hydrogen (H): 6.52%

Nitrogen (N): 10.07%

These calculated values serve as the benchmark for experimental results. While specific research findings detailing the experimental elemental analysis for this compound are not widely documented in the surveyed literature, the data would typically be presented in a format comparing the theoretical percentages with the experimentally obtained ("found") values.

The table below illustrates how the results from an elemental analysis of this compound would be presented, comparing the calculated theoretical values with hypothetical experimental data that would be expected for a pure sample.

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Found) |

| Carbon (C) | 60.41 | Data not available in cited sources |

| Hydrogen (H) | 6.52 | Data not available in cited sources |

| Nitrogen (N) | 10.07 | Data not available in cited sources |

| Formula: C₁₄H₁₈N₂O₄ | MW: 278.31 |

The congruence between the "Theoretical %" and "Experimental % (Found)" columns would provide strong evidence for the structural integrity and purity of the synthesized this compound.

Theoretical and Computational Chemistry of 1 4 Methoxy 3 Nitrobenzoyl Azepane

Quantum Chemical Calculations (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the intricacies of molecular structure and reactivity.

DFT calculations can elucidate the electronic landscape of "1-(4-Methoxy-3-nitrobenzoyl)azepane". The benzoyl portion of the molecule features a methoxy (B1213986) group, which is an electron-donating group, and a nitro group, a strong electron-withdrawing group. This electronic push-pull relationship significantly influences the electron density distribution across the aromatic ring.

The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the molecule's reactivity. In similar aromatic compounds, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO is centered on the electron-deficient areas. For "this compound", the HOMO is expected to have significant contributions from the methoxy-substituted benzene (B151609) ring, while the LUMO is likely to be concentrated around the nitro group and the carbonyl moiety. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and stability.

Table 1: Predicted Electronic Properties of this compound based on DFT Calculations on Analogous Structures

| Property | Predicted Characteristic |

| HOMO Localization | Primarily on the 4-methoxy-substituted phenyl ring, indicating regions susceptible to electrophilic attack. |

| LUMO Localization | Concentrated on the 3-nitrobenzoyl moiety, highlighting areas prone to nucleophilic attack. |

| Electron Density | Increased electron density around the methoxy group and the ortho and para positions of the benzene ring, and decreased density near the nitro and carbonyl groups. |

| Dipole Moment | A significant molecular dipole moment is expected due to the presence of strong electron-donating and electron-withdrawing groups. |

Note: This data is predictive and based on computational studies of structurally related molecules.

DFT methods are instrumental in calculating the thermodynamics and kinetics of chemical reactions. For "this compound", this could involve modeling its synthesis or degradation pathways. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction enthalpies and activation energies.

For instance, the synthesis of this compound likely involves the acylation of azepane with 4-methoxy-3-nitrobenzoyl chloride. Computational modeling could map out the reaction pathway, identify the key transition state, and predict the activation barrier. This information is valuable for optimizing reaction conditions to improve yield and reduce byproducts. Bond dissociation energies can also be calculated to predict the stability of different bonds within the molecule under various conditions youtube.com.

Molecular Dynamics Simulations for Conformational Analysis

The azepane ring and the amide linkage in "this compound" bestow considerable conformational flexibility. Molecular dynamics (MD) simulations are employed to explore the potential energy surface of the molecule and identify its preferred conformations.

MD simulations track the atomic motions of a molecule over time, providing a dynamic picture of its conformational landscape. The seven-membered azepane ring can adopt several low-energy conformations, such as chair and boat forms. The rotation around the C-N amide bond also contributes to the conformational diversity, with cis and trans isomers being possible, although the trans conformation is generally favored for acyclic amides. The interplay between the azepane ring puckering and the orientation of the benzoyl group leads to a complex conformational space that can be effectively sampled using MD simulations libretexts.orgunacademy.comlibretexts.orgmasterorganicchemistry.comcutm.ac.in.

The surrounding solvent environment can significantly influence the conformational preferences of a molecule. MD simulations can explicitly include solvent molecules, allowing for a detailed analysis of solute-solvent interactions. In polar solvents, conformations with larger dipole moments may be stabilized. For "this compound", the presence of polar functional groups suggests that its conformation will be sensitive to the polarity of the solvent. For example, hydrogen bonding between the carbonyl oxygen or nitro group and protic solvent molecules can stabilize specific conformations. The conformational equilibrium can be affected by the solvent's dielectric constant, with more polar solvents potentially favoring more extended structures nih.govrsc.orgpnas.orgscielo.br.

Molecular Docking and Binding Affinity Predictions (Excluding Clinical Outcomes)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This is particularly useful for predicting the interaction of a small molecule like "this compound" with a biological target, such as a protein receptor or enzyme.

Docking algorithms explore various binding poses of the ligand within the active site of the receptor and score them based on a set of energy functions. These scores provide an estimate of the binding affinity. Studies on similar nitroaromatic compounds and azepine derivatives have successfully utilized molecular docking to predict their binding modes and relative affinities for various biological targets researchgate.netnih.govresearchgate.netnih.govnih.gov. For "this compound", docking studies could identify potential interacting residues within a binding pocket, such as through hydrogen bonds involving the carbonyl oxygen or nitro group, and hydrophobic interactions with the aromatic ring.

Table 2: Potential Interactions of this compound in a Hypothetical Binding Site

| Interaction Type | Potential Interacting Groups on the Ligand |

| Hydrogen Bonding | Carbonyl oxygen, Nitro group oxygens |

| Hydrophobic | Phenyl ring, Azepane ring (aliphatic protons) |

| π-π Stacking | Phenyl ring with aromatic residues (e.g., Phenylalanine, Tyrosine) |

| van der Waals | Entire molecule |

Note: The specific interactions are dependent on the topology and amino acid composition of the target binding site.

Ligand-Target Interaction Modeling (e.g., Enzyme Active Sites, Receptor Binding Pockets)

Ligand-target interaction modeling is a computational technique used to predict and analyze the binding of a small molecule (ligand), such as this compound, to a macromolecular target, typically a protein or nucleic acid. This modeling is crucial for understanding the mechanism of action and for the rational design of new therapeutic agents. The azepane ring, a seven-membered nitrogen-containing heterocycle, is a versatile scaffold found in numerous biologically active compounds, suggesting its potential for interaction with various biological targets. nih.gov

The process of modeling these interactions for this compound would involve several key steps:

Target Identification and Preparation: The initial step would be to identify a potential biological target. Given the diverse pharmacological activities of azepane-containing molecules, this could range from enzymes to receptors. nih.gov Once a target is selected, its three-dimensional structure, obtained through methods like X-ray crystallography or cryo-electron microscopy, is prepared for docking. This involves adding hydrogen atoms, assigning partial charges, and defining the binding site or active site.

Ligand Preparation: The 3D structure of this compound would be generated and optimized to find its most stable conformation. This is critical as the ligand's shape and electronic properties determine its ability to fit into the binding pocket.

Molecular Docking: Molecular docking simulations would then be performed to predict the preferred orientation of this compound when bound to the target. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose.

Analysis of Interactions: The resulting docked poses would be analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For this compound, the methoxy group could act as a hydrogen bond acceptor, the nitro group as a strong electron-withdrawing group influencing electrostatic potential, and the azepane ring could engage in hydrophobic interactions.

A hypothetical interaction model is presented in the table below, illustrating the types of interactions that could be predicted for this compound with a generic enzyme active site.

| Functional Group of Ligand | Potential Interaction Type | Potential Interacting Residue in Target |

| Methoxy Group | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine |

| Nitro Group | Electrostatic Interaction | Lysine, Arginine |

| Benzoyl Carbonyl | Hydrogen Bond Acceptor | Asparagine, Glutamine |

| Azepane Ring | Hydrophobic Interaction | Leucine, Isoleucine, Valine |

This table is a theoretical representation and is not based on published experimental data.

Structure-Based Molecular Design Strategies

Building upon the insights from ligand-target interaction modeling, structure-based molecular design strategies would be employed to theoretically optimize the properties of this compound. This approach relies on the 3D structural information of the ligand-target complex to guide the design of new molecules with improved affinity, selectivity, and pharmacokinetic profiles.

For this compound, this could involve:

Fragment-Based Growth: If the initial compound shows weak binding, parts of the molecule could be systematically grown or modified to better fill the binding pocket and form additional favorable interactions. For instance, extending a substituent on the azepane ring to reach a nearby hydrophobic pocket could enhance binding affinity.

Scaffold Hopping: This strategy involves replacing the central molecular scaffold (in this case, the benzoyl-azepane core) with a different chemical moiety while retaining the key interacting functional groups. This can lead to the discovery of novel chemical series with improved properties.

Lead Optimization: If this compound were identified as a "hit" or "lead" compound, modifications would be designed to improve its drug-like properties. This could include altering the methoxy or nitro groups to enhance metabolic stability or modulate solubility.

Computational Structure-Activity Relationship (SAR) Studies

Computational Structure-Activity Relationship (SAR) studies aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For this compound, a computational SAR study would require a dataset of structurally related analogues and their corresponding measured biological activities against a specific target.

The general workflow for a computational SAR study on analogues of this compound would be as follows:

Data Collection: A series of compounds with variations in the substituents on the phenyl ring and the azepane moiety would be synthesized and their biological activities determined.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Generation: Statistical methods, such as multiple linear regression, partial least squares, or machine learning algorithms, would be used to build a mathematical model that relates the descriptors to the biological activity.

Model Validation: The predictive power of the generated QSAR model would be rigorously validated using statistical techniques like cross-validation and by testing it on an external set of compounds not used in the model development.

A hypothetical SAR table for a series of analogues is presented below to illustrate the concept.

| Compound | R1 (Phenyl Ring) | R2 (Azepane Ring) | Biological Activity (IC50, µM) |

| This compound | 4-OCH3, 3-NO2 | H | (Hypothetical Value) |

| Analogue 1 | 4-OH, 3-NO2 | H | (Hypothetical Value) |

| Analogue 2 | 4-OCH3, 3-NH2 | H | (Hypothetical Value) |

| Analogue 3 | 4-OCH3, 3-NO2 | 4-Methyl | (Hypothetical Value) |

This table is for illustrative purposes only and does not represent actual experimental data.

Retrosynthetic Analysis and Synthetic Route Prediction Algorithms

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. Computer-aided synthesis planning (CASP) utilizes algorithms to automate this process. nih.govtum.desynthiaonline.comnih.gov

For this compound, a retrosynthetic analysis would likely propose the following key disconnection:

Amide Bond Disconnection: The most logical disconnection would be at the amide bond, breaking the molecule into azepane and 4-methoxy-3-nitrobenzoic acid or its corresponding acyl chloride. Both of these precursors are readily available or can be synthesized through established methods.

Modern synthetic route prediction algorithms employ sophisticated approaches, including:

Rule-Based Systems: These systems use a database of known chemical reactions and transformation rules to identify possible synthetic steps.

Machine Learning and AI: More advanced algorithms use machine learning models trained on vast reaction databases to predict plausible retrosynthetic disconnections and suggest optimal reaction conditions. rsc.org

The predicted synthetic route for this compound would likely involve the acylation of azepane with 4-methoxy-3-nitrobenzoyl chloride.

Research on Biological Interactions and Non Clinical Applications of 1 4 Methoxy 3 Nitrobenzoyl Azepane and Its Derivatives

Molecular Mechanism of Action Studies (In Vitro/In Silico Focus)

Based on the functionalities present in 1-(4-Methoxy-3-nitrobenzoyl)azepane, its mechanism of action can be postulated to involve enzyme inhibition, receptor interaction, or binding to other biological macromolecules.

The nitroaromatic group is a key feature in many biologically active compounds and is often associated with enzyme inhibition. mdpi.com Nitroaromatic compounds can act as inhibitors for various enzymes, with their mechanism often linked to redox properties.

One of the most significant classes of enzymes inhibited by nitroaromatic compounds is nitroreductase. scbt.comnih.gov These enzymes catalyze the reduction of the nitro group, a process that can lead to the formation of reactive intermediates. This reductive activation is a critical step in the mechanism of action for many nitroaromatic drugs. nih.gov For instance, the reduction of a nitro group can generate nitroso, hydroxylamino, and amino derivatives, which may then interact with cellular targets.

Studies on various nitroaromatic compounds have shown they can inhibit enzymes like thioredoxin reductase (TrxR) and glutathione (B108866) reductase (GR). mdpi.comvu.lt The inhibition can be either reversible or irreversible, often involving covalent modification of the enzyme. mdpi.com The reactivity and inhibitory potential of nitroaromatics are often correlated with their single-electron reduction potential. vu.lt It is plausible that this compound could act as a substrate and inhibitor for nitroreductases, a hypothesis that warrants investigation through in vitro enzymatic assays.

In silico docking studies could further elucidate the potential for enzyme inhibition. By modeling the interaction of this compound with the active sites of enzymes like nitroreductases or other potential targets, key binding interactions could be predicted. samipubco.comrrpharmacology.ru

The benzoyl-azepane scaffold is present in various compounds that exhibit affinity for different receptors. For example, derivatives of benzo[b]azepine have been investigated as inhibitors of human neuronal nitric oxide synthase (nNOS). Furthermore, certain benzoazepine derivatives have shown binding affinity for vasopressin V1A and V2 receptors. pharm.or.jp

The potential for this compound to interact with specific receptors could be evaluated through in vitro receptor binding assays. Such studies would determine the affinity (Ki or Kd values) of the compound for a panel of receptors, such as G-protein coupled receptors (GPCRs) or ion channels. For example, derivatives of benzyl (B1604629) compounds have been shown to possess binding affinity for human opioid and cannabinoid receptors. nih.gov While no direct data exists for the target compound, the general structure suggests that such interactions are possible and would need to be experimentally verified.

The planar nitrobenzoyl group of the molecule suggests a potential for intercalation or groove binding with DNA. acs.org Nitroaromatic compounds have been studied for their ability to act as prodrugs that, upon reduction by nitroreductases, yield DNA-alkylating agents. acs.org The resulting reactive species can form covalent adducts with DNA, leading to cytotoxic effects.

Additionally, the compound's functional groups, including the methoxy (B1213986) and nitro groups, could facilitate non-covalent interactions with proteins. ontosight.ai These interactions could include hydrogen bonding, and van der Waals forces, influencing the protein's conformation and function. The azepane ring provides a flexible yet constrained conformation that can fit into specific binding pockets of proteins.

Structure-Activity Relationship (SAR) Investigations in Biological Systems (In Vitro Focus)

SAR studies are crucial for optimizing the biological activity of a lead compound. For this compound, SAR investigations would involve synthesizing and testing a series of derivatives to understand how structural modifications affect its biological profile.

To establish a clear SAR, derivatives of this compound could be synthesized with modifications at several positions:

Substituents on the Benzoyl Ring: The nature and position of the substituents on the phenyl ring are expected to be critical for activity. For example, studies on nitrobenzyl phosphoramide (B1221513) mustards have shown that the position of the nitro group significantly impacts their activity as nitroreductase substrates. nih.gov Altering the methoxy group to other alkoxy groups or replacing it with other electron-donating or electron-withdrawing groups would provide insight into its role in binding and activity. Similarly, moving the nitro group to the ortho or para position would likely have a profound effect. Research on ambelline (B1262613) derivatives has shown that a 4-chloro-3-nitrobenzoyl moiety can lead to potent cytotoxic activity. nih.gov

The Azepane Ring: Modification of the seven-membered ring could also influence activity. For instance, altering the ring size to a piperidine (B6355638) (six-membered) or a larger ring could affect the conformational flexibility and binding affinity.

The following table outlines potential modifications and their expected impact on biological activity based on studies of related compounds.

| Modification | Rationale/Hypothesized Effect | Relevant Compound Class Studied |

| Varying the position of the nitro group (ortho, meta, para) | The position of the electron-withdrawing nitro group can significantly alter the electronic properties of the ring and its interaction with biological targets. nih.gov | Nitrobenzyl phosphoramide mustards nih.gov |

| Replacing the methoxy group with other substituents (e.g., H, OH, Cl, F) | Modulating the electronic and steric properties of this position can affect binding affinity and selectivity. | Ambelline derivatives nih.gov |

| Altering the azepane ring size (e.g., to piperidine or azocane) | Changes in ring size and conformation can impact how the molecule fits into a binding pocket. | General heterocyclic chemistry |

| Introducing substituents on the azepane ring | This could provide additional interaction points with a target protein or modulate the compound's physicochemical properties. | Benzoazepine derivatives pharm.or.jp |

Through the synthesis and biological evaluation of a library of derivatives, the key pharmacophoric features of the this compound scaffold can be identified. A pharmacophore model would define the essential spatial arrangement of functional groups required for biological activity.

For this class of compounds, the key binding motifs would likely include:

An aromatic ring system for potential π-π stacking interactions.

A hydrogen bond acceptor (the nitro group and carbonyl oxygen).

A hydrogen bond donor (if the nitro group is reduced to an amine).

A hydrophobic/aliphatic region (the azepane ring).

A specific spatial arrangement of these features dictated by the amide bond and the conformation of the azepane ring.

In silico studies, such as 3D-QSAR (Quantitative Structure-Activity Relationship), could be employed to build a predictive model based on the biological data of the synthesized derivatives. Such a model would be invaluable for the rational design of new, more potent, and selective analogues.

Application as Chemical Biology Probes for Cellular Pathway Investigations

The structural components of this compound, particularly the nitrobenzoyl moiety, are integral to the design of chemical probes for elucidating complex cellular pathways. Chemical probes are small molecules used to study and manipulate biological systems, and the nitrobenzoyl group offers unique functionalities for this purpose. ontosight.ai Derivatives containing this group can be engineered to investigate protein functions, interactions, and localization within cells. ontosight.ai

A key application of nitrobenzoyl derivatives in chemical biology is the creation of "caged" compounds. thermofisher.com The ortho-nitrobenzyl group, a close relative of the moiety in the title compound, is a well-established photolabile protecting group. thermofisher.comresearchgate.net This "caging" group is synthetically attached to a biologically active molecule, rendering it inert. The active molecule can then be released at a specific time and location within a cell or tissue by a pulse of UV light (photolysis). thermofisher.com This technique provides researchers with precise spatiotemporal control, allowing for the acute study of cellular events and signaling pathways that would be difficult to dissect using conventional methods. thermofisher.com

Furthermore, the nitrobenzoyl scaffold is utilized in developing fluorescent probes. For instance, 5-(4-nitrobenzoyl)carbonylfluorescein (NBzF), a derivative where a nitrobenzoyl group is attached to a fluorophore, acts as a probe for detecting hydrogen peroxide through a significant increase in fluorescence upon reaction. nih.gov This principle can be adapted to design probes that report on specific enzymatic activities or the presence of reactive oxygen species, which are crucial components of many cellular signaling cascades. nih.gov By modifying the core structure, researchers can develop probes that selectively bind to targets like proteins, allowing for the visualization of their distribution and dynamics in living cells, thereby shedding light on their role in various pathways. ontosight.ainih.gov

Potential in Materials Science

The distinct electronic and structural characteristics of this compound and its analogues make them valuable candidates for research in materials science. The combination of the electron-withdrawing nitro group, the electron-donating methoxy group, and the flexible seven-membered azepane ring provides a framework for creating materials with tunable properties. mdpi.com

Development of Novel Polymeric Materials

The nitrobenzoyl and azepane moieties are explored as building blocks for novel polymers. mdpi.com The strategic incorporation of the nitro group into polymer structures is a key area of investigation. mdpi.com Specifically, ortho-nitrobenzyl esters, which are structurally related to the title compound, are widely used to create photo-responsive polymer networks. mdpi.comrsc.org These polymers can change their properties, such as solubility or swelling, upon exposure to UV light, which cleaves the ester linkage. mdpi.comrsc.org This light-sensitive behavior is critical for applications like photoresists in microfabrication and for creating smart materials that can release drugs or other substances on demand. mdpi.com

Electronic and Optical Property Modulation

The substituents on the benzoyl ring of this compound play a crucial role in modulating the electronic and optical properties of materials derived from it. The electron-withdrawing nature of the nitro group and the electron-donating effect of the methoxy group create a push-pull system that can significantly influence the molecule's electronic structure and nonlinear optical (NLO) properties. rsc.org

This principle is exploited in the development of photoreactive materials. Thin films made from polymers containing ortho-nitrobenzyl ester units can have their material properties, such as surface polarity and refractive index, precisely tuned by UV irradiation. unileoben.ac.at The photochemical reaction generates polar carboxylic acid groups, altering the electronic characteristics of the surface. This ability to modulate properties with light is highly valuable for applications in organic electronics, such as modifying the interfaces in organic thin-film transistors (OTFTs) to control carrier mobility and threshold voltage. unileoben.ac.at

Furthermore, the grafting of nitrophenyl groups onto the surfaces of other materials has been shown to be an effective method for tuning their electronic properties. In one study, chemically modifying Ti3C2Tx MXene, a two-dimensional material, with 4-nitrophenyl groups allowed for the modulation of its work function over a range of 0.6 eV. nih.gov This controlled modification of surface chemistry demonstrates the potential of nitro-substituted aromatic compounds to imbue materials with favorable electronic behaviors for specific applications in electronics and optoelectronics. nih.govmdpi.com

Antimicrobial and Antiviral Activity Studies (In Vitro)

Derivatives containing the core structural motifs of this compound—namely the nitrobenzoyl group and the azepane ring—have been the subject of numerous in vitro studies to evaluate their potential as antimicrobial and antiviral agents. The presence of the nitro group, in particular, is often strategically incorporated into drug structures to enhance bioactivity. mdpi.com

Evaluation Against Bacterial Strains (In Vitro)

A significant body of research has demonstrated the in vitro antibacterial activity of compounds structurally related to this compound. The combination of a nitro-substituted aromatic ring with other heterocyclic systems has yielded compounds with notable efficacy against both Gram-positive and Gram-negative bacteria.

For example, novel hydrazone derivatives incorporating a nitrophenyl moiety have shown promising antibacterial effects. One study found that a synthesized hydrazone was effective against both Staphylococcus aureus and Escherichia coli, with its activity attributed to the presence of electron-withdrawing groups like the nitro (NO₂) group on the aromatic ring. mdpi.com Another study on 8-OMe ciprofloxacin-hydrazone hybrids, including a derivative with a 4-nitrobenzoyl group (compound 17), demonstrated potent activity against a panel of Gram-positive and Gram-negative strains. mdpi.com Similarly, (sulfonamidophenyl)-amide derivatives of N-(m-nitrobenzoyl)-D,L-methionine were synthesized and tested for their antimicrobial activity against S. aureus, E. coli, Listeria monocytogenes, and Proteus vulgaris. researchgate.net

The azepane ring itself is also found in compounds with antibacterial properties. Quaternary salts of 5H-imidazo[1,2-a]azepine have displayed activity against S. aureus, with minimum inhibitory concentration (MIC) values ranging from 2 to 32 µg/mL. nih.gov Research on nitrobenzyl-oxy-phenol derivatives also highlighted potent activity, particularly against Moraxella catarrhalis, with one compound exhibiting an MIC of 11 µM, comparable to the antibiotic ciprofloxacin. jst.go.jpresearchgate.net These studies underscore the potential of the nitrobenzoyl and azepane scaffolds in the development of new antibacterial agents.

Below is a table summarizing the in vitro antibacterial activity of selected related compounds.

| Compound Type | Bacterial Strains Tested | Reported Activity (MIC) | Reference |

|---|---|---|---|

| Nitrofluoroquinolone Derivatives | S. aureus, E. coli | MIC ≈ 0.97 - 8.8 µg/mL | mdpi.com |

| 8-OMe Ciprofloxacin-nitrobenzoyl hybrid (17) | Gram-positive & Gram-negative strains | MIC: 0.06 - 4 µg/mL against most tested strains | mdpi.com |

| Nitrobenzyl-oxy-phenol Derivative (4b) | M. catarrhalis | MIC = 11 µM | jst.go.jpresearchgate.net |

| Hydrazone with nitrophenyl group (H3) | S. aureus, E. coli | Bactericidal at 50 mg/mL | mdpi.com |

| Imidazo[1,2-a]azepine Salts | S. aureus | MIC = 2 - 32 µg/mL | nih.gov |

Evaluation Against Viral Pathogens (In Vitro)

The nitrobenzoyl structural unit has also been incorporated into molecules screened for in vitro antiviral activity against a variety of pathogens. Research in this area has explored how this moiety contributes to the inhibition of viral replication.

In one study, a series of phenylalanine derivatives were designed as potential HIV-1 capsid inhibitors, using 3-nitrobenzoyl chloride as a key reagent in their synthesis. nih.gov Several of the resulting compounds displayed moderate anti-HIV-1 activity in MT-4 cells, with the most potent showing a 50% effective concentration (EC₅₀) of 2.57 µM. nih.gov

Other studies have investigated nitrobenzoyl derivatives against different viruses. Substituted benzimidazoles, including (4-nitrophenyl)-methanone analogues, were evaluated for their activity against a panel of viruses, where two compounds showed potential as leads against the vaccinia virus. tandfonline.com In a different approach, phenoxy acetic acid-derived pyrazolines containing a 4-nitrobenzoyl group were synthesized and tested against a broad spectrum of viruses, including Feline Corona Virus and Herpes Simplex Virus. tandfonline.com Although these specific compounds did not exhibit significant antiviral activity, the study demonstrates the continued interest in the nitrobenzoyl scaffold for antiviral drug discovery. tandfonline.com Furthermore, nitrobenzoyl sesquiterpenoids have been identified as showing moderate antiviral activities in other research. researchgate.net

These findings, while varied, indicate that the nitrobenzoyl moiety is a recurring structural theme in the design of novel compounds for in vitro antiviral evaluation.

Antioxidant and Other Biological Activity Studies (In Vitro) of this compound and its Derivatives

Extensive literature searches for in vitro biological activity data on the specific compound this compound did not yield any published studies. While research exists on the biological activities of various azepane derivatives and compounds with nitrobenzoyl or methoxybenzoyl moieties, specific data for this compound in the areas of antioxidant, free radical scavenging, larvicidal, and fungicidal activities is not publicly available. Commercial suppliers of this compound note that it is sold for early discovery research and that analytical data regarding its properties is not collected. sigmaaldrich.com

The biological activity of a related compound, 1-(4,5-dimethoxy-2-nitrobenzyl)azepane, has been considered from a theoretical perspective. It is suggested that the combination of the azepane ring, methoxy groups, and a nitro group could result in a range of biological activities. However, without experimental data, its specific properties remain undetermined. ontosight.ai

Free Radical Scavenging Assays (In Vitro)

There is no available scientific literature reporting the results of in vitro free radical scavenging assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) assay, for the compound this compound. While the antioxidant potential of various heterocyclic compounds and phenolic derivatives has been evaluated using these methods, specific data for this compound is absent from published research.

Generally, the free radical scavenging activity of a compound is assessed by its ability to donate a hydrogen atom or an electron to a stable free radical. The presence of methoxy (-OCH3) and nitro (-NO2) groups on the benzoyl ring, along with the azepane moiety, would theoretically influence the molecule's electronic properties and, consequently, its potential as a free radical scavenger. ontosight.ai However, without empirical data from established assays, any discussion of its antioxidant capacity remains speculative.

Table 1: In Vitro Free Radical Scavenging Activity of this compound

| Assay | Test Compound | Concentration | % Inhibition | IC50 Value |

| DPPH | This compound | Data not available | Data not available | Data not available |

| ABTS | This compound | Data not available | Data not available | Data not available |

| Other | This compound | Data not available | Data not available | Data not available |

| No published data is available for the free radical scavenging activity of this compound. |

Larvicidal and Fungicidal Activity Assessment (In Vitro)

A comprehensive review of scientific databases reveals no studies investigating the in vitro larvicidal or fungicidal properties of this compound. Research into the pesticidal activities of novel chemical entities is a vast field, with many studies focusing on heterocyclic compounds. For instance, various derivatives of azepine have been synthesized and screened for antimicrobial activities. nepjol.infonih.gov Similarly, compounds containing nitroaromatic structures have been evaluated for their biological effects. However, the specific compound this compound has not been the subject of such published investigations.

Therefore, there is no data to present regarding its efficacy against any larval or fungal species.

Table 2: In Vitro Larvicidal and Fungicidal Activity of this compound

| Activity | Target Organism | Test Compound | Concentration | % Mortality / Inhibition | LC50 / MIC Value |

| Larvicidal | Data not available | This compound | Data not available | Data not available | Data not available |

| Fungicidal | Data not available | This compound | Data not available | Data not available | Data not available |

| No published data is available for the larvicidal or fungicidal activity of this compound. |

Future Directions and Emerging Research Perspectives for 1 4 Methoxy 3 Nitrobenzoyl Azepane

Development of Novel and Efficient Synthetic Methodologies

The advancement of research into 1-(4-Methoxy-3-nitrobenzoyl)azepane and its analogs is intrinsically linked to the development of robust and efficient synthetic protocols. Future efforts in this area should focus on moving beyond traditional, often harsh, synthetic methods to more elegant and sustainable approaches.

One promising direction is the exploration of novel catalytic systems for the formation of the crucial amide bond between 4-methoxy-3-nitrobenzoic acid and azepane. While conventional methods often rely on stoichiometric coupling reagents that generate significant waste, catalytic approaches offer a more atom-economical and environmentally benign alternative. scispace.com The development of metal-free transamidation reactions, which allow for the direct conversion of amides, presents another innovative and sustainable pathway. nih.gov

Furthermore, there is considerable scope for developing one-pot syntheses that combine multiple reaction steps into a single, streamlined process. For instance, a one-pot procedure for the synthesis of N-substituted azepines using polyethylene (B3416737) glycol (PEG) as a recyclable and non-toxic medium has been reported, highlighting a move towards more environmentally friendly conditions. nih.gov Additionally, exploring photochemical methods for the synthesis and rearrangement of azepine derivatives could unveil novel reaction pathways. bohrium.com

Future synthetic strategies could also leverage flow chemistry, which offers precise control over reaction parameters, enhanced safety, and scalability. The integration of biocatalysis, using enzymes to mediate specific transformations, is another burgeoning field that could lead to highly selective and sustainable syntheses of this compound and its derivatives. rsc.org

Exploration of Bioisosteric Analogues and Conformational Lock Strategies

The biological activity of a molecule is intricately tied to its three-dimensional shape and the electronic properties of its functional groups. Systematic exploration of bioisosteric analogues of this compound could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

Bioisosterism involves the substitution of atoms or groups with others that have similar physical or chemical properties. For the this compound scaffold, several bioisosteric modifications can be envisioned. The nitro group, for instance, could be replaced with other electron-withdrawing groups such as a cyano, trifluoromethyl, or sulfonyl group to modulate the electronic character of the aromatic ring. cambridgemedchemconsulting.com Similarly, the methoxy (B1213986) group could be substituted with other functionalities like a hydroxyl, fluoro, or even a small alkyl group to fine-tune lipophilicity and hydrogen bonding potential. cambridgemedchemconsulting.com The phenyl ring itself could be replaced by various five- or six-membered heteroaromatic rings to alter solubility, metabolic stability, and target interactions. cambridgemedchemconsulting.com

Conformational locking strategies aim to rigidify the molecular structure, reducing the entropic penalty upon binding to a biological target and potentially enhancing affinity and selectivity. The seven-membered azepane ring of this compound is inherently flexible. Introducing conformational constraints, for example, by creating bicyclic or spirocyclic derivatives, could lock the molecule into a more bioactive conformation. chem-space.com Strategies used to stabilize irregular conformations in peptides, such as macrocyclization or the introduction of rigidifying heterocyclic elements, could be adapted to the azepane ring system. nih.gov

The following table outlines potential bioisosteric replacements for the key functional groups of this compound:

| Original Group | Potential Bioisosteric Replacements | Rationale for Replacement |

| Nitro (NO₂) | Cyano (CN), Trifluoromethyl (CF₃), Sulfonyl (SO₂R) | Modulate electronics and metabolic stability. |

| Methoxy (OCH₃) | Hydroxyl (OH), Fluoro (F), Methyl (CH₃) | Alter lipophilicity and hydrogen bonding. |

| Phenyl | Pyridyl, Thienyl, Pyrazolyl | Improve solubility and target interactions. |

| Azepane | Piperidine (B6355638), Pyrrolidine (B122466), Constrained bicyclic systems | Modify ring conformation and basicity. |

Advanced Computational Predictions in Molecular Design and Interaction Profiling

In silico methods are indispensable tools in modern drug discovery and materials science, enabling the rapid and cost-effective evaluation of molecular properties. For this compound, advanced computational techniques can guide the design of new analogs and predict their behavior.

Molecular docking studies can be employed to predict the binding mode and affinity of this compound and its derivatives with potential biological targets. neliti.comrsc.orgresearchgate.net Such studies have been successfully applied to other azepine derivatives to identify potential inhibitors of various enzymes and receptors. neliti.comrsc.orgresearchgate.net By creating a virtual library of analogs with different substituents and conformational constraints, researchers can prioritize the synthesis of compounds with the highest predicted activity.

Beyond target binding, computational tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new chemical entities. deeporigin.comfiveable.megreenstonebio.comscbdd.com Early prediction of these properties is crucial to avoid late-stage failures in drug development. deeporigin.com For nitroaromatic compounds, it is particularly important to predict potential toxicity, as the nitro group can be metabolically reduced to reactive intermediates. nih.gov Various software platforms and web-based tools are available to perform these predictions, offering valuable insights into the drug-likeness of designed molecules. greenstonebio.comscbdd.comsimulations-plus.com

The table below summarizes key computational prediction methods and their applications for this compound:

| Computational Method | Application | Potential Insights |

| Molecular Docking | Prediction of binding to biological targets | Identification of potential therapeutic targets and binding modes. |

| 3D-QSAR (CoMFA/CoMSIA) | Structure-activity relationship modeling | Guiding the design of more potent analogs. mdpi.com |

| ADMET Prediction | In silico profiling of pharmacokinetic and toxicological properties | Early identification of compounds with favorable drug-like properties. deeporigin.comfiveable.me |

| Molecular Dynamics | Simulation of molecular motion over time | Understanding conformational flexibility and target interactions. |

Integration of Multi-Omics Data for Systems-Level Understanding of Molecular Interactions

To gain a comprehensive understanding of the biological effects of this compound and its analogs, a systems-level approach is necessary. The integration of data from various "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—can provide a holistic view of how a compound interacts with a biological system. nih.govnih.govfrontlinegenomics.commdpi.com

By treating cells or organisms with this compound and analyzing the resulting changes in gene expression (transcriptomics), protein levels (proteomics), and metabolite profiles (metabolomics), researchers can identify the cellular pathways and networks that are perturbed by the compound. This multi-omics approach can help to elucidate the mechanism of action, identify potential biomarkers of efficacy or toxicity, and uncover new therapeutic indications. nih.govnih.gov

For example, if a particular analog of this compound shows promising activity in a cell-based assay, multi-omics analysis could reveal that it specifically modulates a key signaling pathway involved in a particular disease. This information would not only provide a strong rationale for further development but could also suggest combination therapies with other drugs that target different nodes in the same pathway. nih.gov The use of artificial intelligence and machine learning to analyze these large and complex datasets will be crucial for extracting meaningful biological insights. frontiersin.orgyoutube.com

Sustainable Synthesis and Green Chemistry Approaches in Azepane Chemistry

The principles of green chemistry, which aim to reduce or eliminate the use and generation of hazardous substances, are becoming increasingly important in chemical synthesis. ijfmr.com Future research on this compound should prioritize the development of sustainable and environmentally friendly synthetic methods.

This includes the use of safer solvents, such as water or bio-based solvents, in place of traditional volatile organic compounds. researchgate.net The development of catalytic reactions, as mentioned earlier, is a cornerstone of green chemistry, as it reduces the amount of waste generated. scispace.com The use of renewable feedstocks is another key aspect. For the synthesis of the 4-methoxy-3-nitrobenzoyl moiety, exploring routes from renewable sources like lignin (B12514952) could be a long-term goal.

Recent advances in the green synthesis of nitroaromatic compounds include the use of solid acid catalysts and microwave-assisted reactions, which can lead to higher yields and shorter reaction times with reduced environmental impact. researchgate.netacs.orgacs.orgnih.gov For the amide bond formation, enzymatic methods are a particularly attractive green alternative, offering high selectivity under mild conditions. rsc.orgrsc.org

The following table highlights some green chemistry approaches applicable to the synthesis of this compound:

| Green Chemistry Principle | Application in Synthesis | Potential Benefits |

| Use of Catalysis | Catalytic amide bond formation | Reduced waste, higher atom economy. scispace.com |

| Safer Solvents | Reactions in water or bio-solvents | Reduced environmental impact and toxicity. researchgate.net |

| Renewable Feedstocks | Synthesis from bio-based starting materials | Reduced reliance on fossil fuels. |

| Energy Efficiency | Microwave-assisted or flow chemistry synthesis | Faster reactions, lower energy consumption. |

| Biocatalysis | Enzymatic amide bond formation | High selectivity, mild reaction conditions. rsc.orgrsc.org |

By embracing these future research directions, the scientific community can unlock the full potential of this compound and its derivatives, paving the way for new discoveries in medicine, materials science, and beyond, all while adhering to the principles of sustainable and responsible innovation.

Q & A

Q. What are the recommended synthetic routes for preparing 1-(4-Methoxy-3-nitrobenzoyl)azepane, and how can reaction conditions be optimized?

Methodological Answer: A plausible synthesis involves coupling azepane with a pre-functionalized benzoyl chloride intermediate. For example:

Intermediate preparation : Nitration of 4-methoxybenzoyl chloride (CAS 611-94-9) at the meta position using mixed nitric-sulfuric acid to yield 4-methoxy-3-nitrobenzoyl chloride .

Amidation : React the nitro-substituted benzoyl chloride with azepane in anhydrous dichloromethane (DCM) under inert conditions, using triethylamine as a base to scavenge HCl .

Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Adjust stoichiometry (1.2:1 benzoyl chloride:azepane) to minimize unreacted starting material.

Q. Key Considerations :

- Purity of azepane (e.g., via distillation ) is critical to avoid side reactions.

- Nitration regioselectivity must be confirmed via H NMR (e.g., aromatic proton splitting patterns) .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

- H/C NMR : Verify the azepane ring (δ ~2.5–3.5 ppm for CH groups) and aromatic protons (δ ~7.0–8.5 ppm for nitro and methoxy substituents) .

- X-ray crystallography : Employ SHELXL for small-molecule refinement to resolve bond angles and confirm nitro-group orientation .

- High-resolution mass spectrometry (HRMS) : Confirm molecular ion ([M+H]) with ≤2 ppm mass error (e.g., Exact Mass: 293.1147 for CHNO) .

Validation : Cross-check melting point (if crystalline) against literature and analyze HPLC purity (>98%) using a C18 column (acetonitrile/water gradient) .

Q. What purification strategies are effective for isolating this compound from reaction mixtures?

Methodological Answer:

- Liquid-liquid extraction : Partition crude product between DCM and water to remove polar impurities (e.g., unreacted azepane hydrochloride).

- Column chromatography : Use silica gel with ethyl acetate/hexane (3:7 ratio) to separate nitro-substituted byproducts. Monitor fractions via UV-Vis (λmax ~260–280 nm) .

- Recrystallization : Dissolve in warm ethanol and cool to −20°C to isolate crystalline product.

Troubleshooting : If nitro group reduction occurs (e.g., due to residual catalyst), add a stabilizer like BHT (butylated hydroxytoluene) during purification .

Advanced Research Questions

Q. How does the nitro substituent in this compound influence its biological activity or binding affinity in enzyme inhibition studies?

Methodological Answer: The nitro group enhances electrophilicity, potentially increasing interactions with nucleophilic enzyme residues (e.g., cysteine or lysine).

- SAR Approach : Compare inhibitory potency against analogs with electron-withdrawing (e.g., cyano) or donating (e.g., methoxy) groups at the 3-position. Use enzymatic assays (e.g., 11β-HSD1 inhibition at 1 μM ).

- Computational docking : Model nitro-group interactions using AutoDock Vina with crystal structures of target enzymes (e.g., PDB ID: 4K1L) .

Contradiction Alert : Nitro groups may also induce off-target effects (e.g., redox cycling). Validate selectivity via counter-screening .

Q. How can researchers resolve contradictions between experimental data (e.g., NMR) and computational predictions for this compound?

Methodological Answer:

- NMR vs. DFT Calculations :

- Record H NMR in deuterated DMSO to observe exchangeable protons. Compare experimental shifts with DFT-predicted values (e.g., Gaussian 16, B3LYP/6-31G* basis set).

- Discrepancies in aromatic proton shifts may indicate conformational flexibility or solvent effects .

- Crystallographic Validation : If single crystals are obtained, refine the structure via SHELXL to resolve ambiguities in bond lengths or angles .

Case Study : A 0.3 ppm deviation in methoxy proton shifts could arise from solvent polarity differences—re-run DFT simulations with explicit solvent models .

Q. What strategies are recommended for studying the structure-activity relationship (SAR) of azepane derivatives with varying substituents?

Methodological Answer:

- Systematic substitution : Synthesize analogs with modified substituents (e.g., 3-fluoro, 4-cyano) using parallel synthesis techniques.

- Biophysical assays : Measure binding constants (K) via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).

- Regiochemistry analysis : For nitro-group positioning, use NOESY NMR to confirm spatial proximity between substituents and the azepane ring .

Example : Azepane derivatives with bulkier substituents (e.g., 3-trifluoromethyl) showed reduced activity in 11β-HSD1 inhibition, suggesting steric hindrance .

Q. How can researchers address discrepancies in analytical results (e.g., HPLC vs. LC-MS) for this compound?

Methodological Answer:

- HPLC-DAD vs. LC-MS :

- If HPLC purity is >99% but LC-MS shows impurities, check for non-UV-active contaminants (e.g., inorganic salts) via ion chromatography.

- Use high-resolution LC-MS (Q-TOF) to identify co-eluting isobaric species (e.g., nitro-reduced byproducts) .

- Standardization : Calibrate detectors with certified reference materials (CRMs) and validate methods per ICH guidelines .

Root Cause Example : A secondary peak in HPLC could correspond to a regioisomer (e.g., 5-nitro instead of 3-nitro), resolvable via ion-pair chromatography .

Q. What computational methods are suitable for modeling the conformational dynamics of this compound in solution?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate in explicit solvent (e.g., water, DMSO) using GROMACS with the CHARMM36 force field. Analyze azepane ring puckering via torsional angle distributions.

- QM/MM Hybrid : Apply ONIOM (B3LYP/6-31G*:UFF) to model nitro-group rotation barriers in the benzoyl moiety .

- Validation : Compare MD-predicted NOE correlations with experimental NOESY data .

Outcome : Simulations may reveal a preference for chair-like azepane conformers, stabilizing the nitro group’s orientation .

Q. How can researchers determine the regiochemistry of nitration in the benzoyl moiety during synthesis?

Methodological Answer:

- NMR Analysis :

- X-ray Diffraction : Resolve the crystal structure to unambiguously assign nitro position .

Contradiction Note : Meta nitration is favored due to the electron-donating methoxy group’s directing effect, but steric factors may alter regioselectivity .

Q. What analytical techniques are recommended for studying the stability and degradation products of this compound under physiological conditions?

Methodological Answer:

- Forced Degradation Studies :

- Acidic/alkaline hydrolysis : Incubate at pH 2 (HCl) and pH 12 (NaOH) at 37°C. Monitor via LC-MS for hydrolysis products (e.g., benzoic acid derivatives) .

- Photostability : Expose to UV light (ICH Q1B guidelines) and analyze nitro-to-nitrite conversion via IR spectroscopy .

- Metabolite Identification : Use hepatic microsomes (e.g., human S9 fraction) and UPLC-Q-TOF to detect phase I/II metabolites (e.g., nitro reduction to amine) .

Key Finding : Nitro groups are prone to enzymatic reduction in vivo, generating reactive intermediates—validate via glutathione trapping assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.